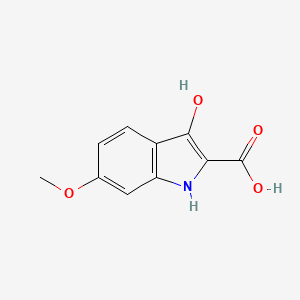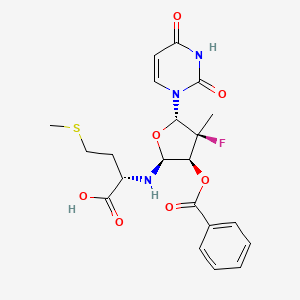
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyloxy group, a dihydropyrimidinyl moiety, and a methionine residue, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrahydrofuran ring.
- Introduction of the benzoyloxy group.
- Incorporation of the dihydropyrimidinyl moiety.
- Attachment of the methionine residue.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methionine residue.
Reduction: Reduction of the dihydropyrimidinyl moiety.
Substitution: Nucleophilic substitution reactions involving the benzoyloxy group.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methionine residue could yield sulfoxides or sulfones.
科学研究应用
Chemistry
In chemistry, ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.
Modulation of signaling pathways: Interacting with cellular receptors and modulating signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds may include other tetrahydrofuran derivatives, benzoyloxy-containing molecules, and dihydropyrimidinyl compounds.
Uniqueness
The uniqueness of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
属性
分子式 |
C21H24FN3O7S |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S,4S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H24FN3O7S/c1-21(22)15(31-18(29)12-6-4-3-5-7-12)16(23-13(17(27)28)9-11-33-2)32-19(21)25-10-8-14(26)24-20(25)30/h3-8,10,13,15-16,19,23H,9,11H2,1-2H3,(H,27,28)(H,24,26,30)/t13-,15-,16-,19-,21-/m0/s1 |
InChI 键 |
SZSIHOAQHODEJS-MCMGAVPUSA-N |
手性 SMILES |
C[C@@]1([C@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)N[C@@H](CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
规范 SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)NC(CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



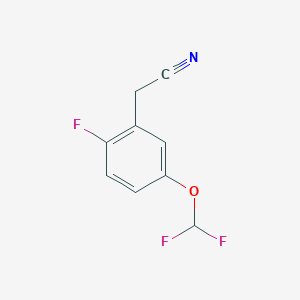
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
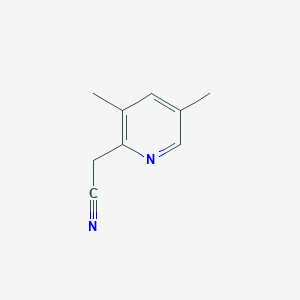
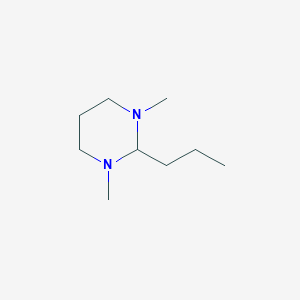
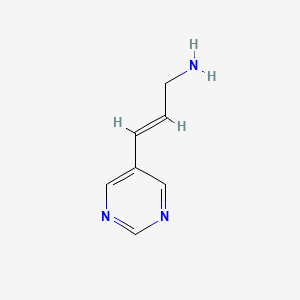
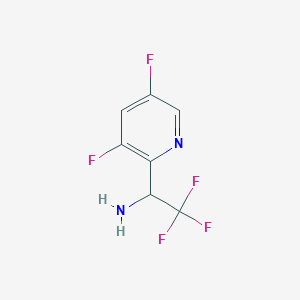

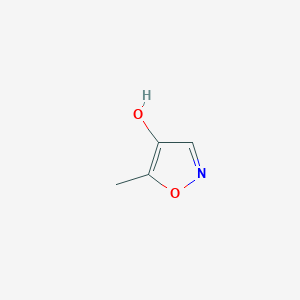

![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
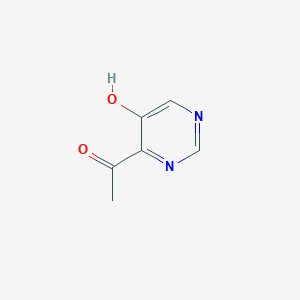
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
